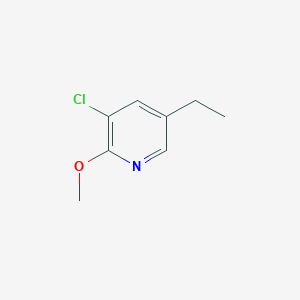![molecular formula C12H6Cl2N2 B13935340 2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
2,4-Dichlorobenzo[h]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzo[h]quinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate is then subjected to a chlorination reaction using a chlorinating agent such as phosphorus oxychloride in the presence of a base like trimethylamine. The reaction is carried out under reflux conditions for several hours to yield this compound .
Industrial Production Methods
For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yield and applicability to large-scale production. The process includes the use of fatty amine as a solvent during the chlorination step, which enhances the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2,4-diones.
Reduction: Dihydroquinazoline derivatives.
Applications De Recherche Scientifique
2,4-Dichlorobenzo[h]quinazoline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound of 2,4-Dichlorobenzo[h]quinazoline, which lacks the chlorine substituents.
2,4-Dichloroquinazoline: A similar compound with chlorine atoms at the 2 and 4 positions but without the benzo[h] fusion.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions, and the benzo[h] fusion increases its rigidity and planarity, affecting its interaction with biological targets .
Propriétés
Formule moléculaire |
C12H6Cl2N2 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2,4-dichlorobenzo[h]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H |
Clé InChI |
HVBKMOPKLPKSGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


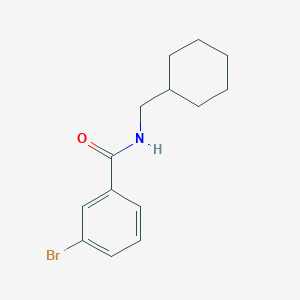
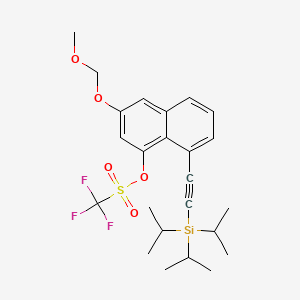
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
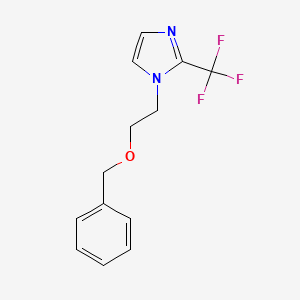
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
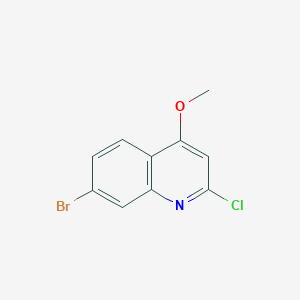
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
